molecular formula C19H20N2O4S B2569007 Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate CAS No. 774225-24-0

Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate

Cat. No. B2569007
CAS RN: 774225-24-0
M. Wt: 372.44
InChI Key: WRSNHXTZVJGPKK-UHFFFAOYSA-N
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Description

Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate is a chemical compound with the molecular formula C19H20N2O4S . It is a white to yellow solid .


Synthesis Analysis

Ketoreductases capable of performing chiral selective reduction in tert-butyl [5- (4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl {5- [ (4-cyanophenyl) (hydroxy)methyl]-2-fluorophenyl}carbamate were screened, and ES-KRED-213 and KRED-P1-H01 were the best ones for targeted biotransformation . Dimethylsulfoxide (10% V/V) was the best co-solvent, and the optimum parameters were 40 °C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading for maximum conversion and >99% chiral selectivity .


Molecular Structure Analysis

The molecular structure of Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate can be represented by the formula C19H20N2O4S . Further characterization can be done using HPLC analysis, specific optical rotation, melting point and boiling point, LC–MS, ATR-FTIR, 1 H NMR, and 13 C NMR .


Chemical Reactions Analysis

The compound can undergo chiral selective reduction in the presence of ketoreductases . This process involves the transformation of tert-butyl [5- (4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl {5- [ (4-cyanophenyl) (hydroxy)methyl]-2-fluorophenyl}carbamate .


Physical And Chemical Properties Analysis

Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate is a white to yellow solid . The compound has a molecular weight of 372.44 .

Scientific Research Applications

    Citalopram Synthesis: Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate serves as an intermediate in the synthesis of Citalopram, an antidepressant drug. Citalopram acts by inhibiting serotonin (5-HT) uptake .

    Escitalopram Oxalate Synthesis: Another antidepressant, Escitalopram oxalate, also utilizes tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate as a precursor .

Benzohydrol Synthesis

Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate is involved in the synthesis of benzohydrols, specifically chlorobenzohydrols. These compounds serve as intermediates in the preparation of nefopam, which acts as an analgesic, muscle relaxant, and antidepressant .

Asymmetric Transfer Hydrogenation

Reduction of benzophenones to compounds with -OH groups is essential in various synthetic pathways. Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate can be reduced using oxo-tethered ruthenium catalysts, amino acid-functionalized metal–organic frameworks, or Corey–Bakshi–Shibata (CBS) catalysts .

Characterization and Purity

The synthesized tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate can be characterized using various techniques:

properties

IUPAC Name

tert-butyl N-[benzenesulfonyl-(4-cyanophenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-19(2,3)25-18(22)21-17(15-11-9-14(13-20)10-12-15)26(23,24)16-7-5-4-6-8-16/h4-12,17H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSNHXTZVJGPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate

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